molecular formula C11H13NO B1605243 1,3,3-trimethylindolin-2-one CAS No. 20200-86-6

1,3,3-trimethylindolin-2-one

Cat. No.: B1605243
CAS No.: 20200-86-6
M. Wt: 175.23 g/mol
InChI Key: RFJITKCIMOLCNP-UHFFFAOYSA-N
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Description

1,3,3-Trimethylindolin-2-one (CAS 20200-86-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. The indolin-2-one core is a privileged scaffold, found in endogenous mammalian compounds and numerous synthetic products with a wide spectrum of biological activities . This moiety is recognized for its antibacterial, antifungal, anticonvulsant, antiviral, and potent anticancer and antiproliferative properties . As a key synthetic intermediate, 1,3,3-Trimethylindolin-2-one serves as a precursor for more complex structures. It is used in the synthesis of indolium salts, which are integral in developing iodinated cyanine dyes for Antimicrobial Photodynamic Therapy (APDT) . Furthermore, research into indoline derivatives has identified compounds that act as inhibitors of Lipid II, an essential precursor in bacterial cell wall biosynthesis, presenting a promising avenue for novel antibiotic development . The structural framework is also exploited in the design of molecular conjugates, such as with porphyrins, for potential applications as novel photosensitizers . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3-trimethylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2)8-6-4-5-7-9(8)12(3)10(11)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJITKCIMOLCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174048
Record name 2-Indolinone, 1,3,3-trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20200-86-6
Record name 2-Indolinone, 1,3,3-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020200866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Indolinone, 1,3,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The 1,3,3-Trimethylindolin-2-one Scaffold: A Comprehensive Guide to its Chemical Structure, Physical Properties, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of synthetic chemistry and pharmacology, I frequently encounter the indolin-2-one core classified as a "privileged scaffold"[1]. Specifically, 1,3,3-trimethylindolin-2-one (also known as 1,3,3-trimethyloxindole) represents a highly optimized derivative where exhaustive methylation at the N1 and C3 positions prevents enolization, locking the molecule into a rigid lactam form. This structural rigidity, coupled with its lipophilic gem-dimethyl group, allows it to intercalate or bind effectively within various hydrophobic protein pockets, making it an invaluable building block in modern drug discovery[1].

Chemical Structure and Fundamental Properties

The molecular architecture of 1,3,3-trimethylindolin-2-one is defined by a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing lactam. Because the nitrogen and C3 positions are sterically protected and electronically deactivated by the methyl groups, downstream electrophilic aromatic substitution is directed predictably to the aromatic ring (typically the 5- and 7-positions).

To facilitate rapid reference during experimental design, the core physical and chemical properties are summarized below[2],[3]:

PropertyValue
IUPAC Name 1,3,3-trimethylindol-2-one
CAS Number 20200-86-6
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Melting Point ~50 °C
Boiling Point 131–136 °C
Density 1.065 ± 0.06 g/cm³ (Predicted)
XLogP3 (Lipophilicity) 1.9

Synthesis Methodology: The Exhaustive Methylation Protocol

Achieving high-purity 1,3,3-trimethylindolin-2-one requires precise control over the sequential deprotonation and alkylation of 2-oxindole. The following protocol is adapted from the modified Shibata procedure[4], engineered here with built-in validation checkpoints to ensure reproducibility.

Causality Behind Experimental Choices
  • Base Selection (NaH): Sodium hydride is utilized as a strong, non-nucleophilic base capable of fully deprotonating both the relatively acidic amine (N-H) and the less acidic activated methylene (C3-H) positions.

  • Solvent Selection (Xylene): Xylene is chosen over lower-boiling solvents (like THF or DCM) because its high boiling point (130 °C) provides the necessary thermal kinetic driving force to push the sterically hindered second methyl group addition at C3 to completion[4].

  • Alkylating Agent (Dimethyl Sulfate): Selected for its exceptional electrophilicity, ensuring rapid and exhaustive methylation.

Step-by-Step Self-Validating Protocol
  • Preparation: Suspend NaH (60% in mineral oil, 1.5 equiv) in anhydrous xylene (0.6 M relative to starting material) and heat to 130 °C under an argon atmosphere.

  • Deprotonation: Add 2-oxindole (1.0 equiv) portionwise.

    • Validation Checkpoint: The addition will generate hydrogen gas. The complete cessation of bubbling serves as a visual, self-validating indicator that the initial deprotonation is complete.

  • First Reflux: Heat the reaction mixture under reflux for 1 hour to ensure thermodynamic equilibration of the enolate.

  • Alkylation: Add dimethyl sulfate (1.5 equiv) dropwise.

    • Validation Checkpoint: This step is highly exothermic. Maintaining a steady, controlled reflux rather than a runaway temperature spike validates that the electrophile is being consumed at a steady state[4].

  • Final Reflux & Workup: Reflux for an additional 1 hour, cool to room temperature, and quench carefully with water. Extract the aqueous layer with Ethyl Acetate (EtOAc), separate the organic layers, and concentrate in vacuo.

SynthesisWorkflow A 2-Oxindole (Starting Material) B Deprotonation NaH, Xylene, 130°C A->B Argon atmosphere C Exhaustive Alkylation Dimethyl Sulfate B->C Reflux 1h D Aqueous Workup EtOAc / Water C->D Reflux 1h, then cool E 1,3,3-Trimethylindolin-2-one (Target Product) D->E Phase separation

Fig 1. Step-by-step synthetic workflow for 1,3,3-trimethylindolin-2-one via exhaustive methylation.

Reactivity and Derivatization Strategies

The locked oxindole core serves as a robust foundation for late-stage functionalization, particularly via transition-metal catalysis.

Palladium-Catalyzed Amination: Halogenated derivatives of this scaffold (e.g., 5-iodo- or 5,7-dibromo-1,3,3-trimethylindolin-2-one) undergo highly efficient cross-coupling reactions. Using a catalytic system of Palladium(II) acetate and the phosphine ligand XPhos, these derivatives can be coupled with 2-aminoporphyrin to yield mono- and di-substituted porphyrin-indolin-2-one conjugates[5]. The causality here lies in XPhos's bulky, electron-rich nature, which facilitates the challenging reductive elimination step in the catalytic cycle, resulting in moderate to high yields under mild conditions[5].

Pharmacological Significance and Drug Development

The 1,3,3-trimethylindolin-2-one framework is heavily utilized in the development of targeted therapeutics across multiple disease states[1].

  • Neuropharmacology (CNS Disorders): Derivatives of this core have demonstrated profound efficacy in modulating central nervous system pathways. Specifically, they have been shown to reverse hyperlocomotion induced by NMDA glycine site antagonists (such as L-687,414). This reversal serves as a highly validated behavioral pharmacodynamic mouse model for schizophrenia, positioning these compounds as potential atypical antipsychotic candidates alongside drugs like olanzapine and risperidone[6].

  • Antimicrobial & Oncology Applications: The structural framework is currently being exploited to develop inhibitors for Lipid II, a critical precursor in bacterial cell wall biosynthesis, offering a novel mechanism to combat antibiotic resistance[1]. Furthermore, the aforementioned porphyrin conjugates synthesized via Pd-catalysis are being investigated as advanced photosensitizers for Antimicrobial Photodynamic Therapy (APDT)[5],[1].

Pharmacology Core 1,3,3-Trimethylindolin-2-one (Privileged Scaffold) Neuro Neuropharmacology (CNS Disorders) Core->Neuro Onco Oncology & Antimicrobial (Targeted Therapies) Core->Onco Schizo Schizophrenia Models (NMDA Antagonist Reversal) Neuro->Schizo Lipid Lipid II Inhibitors (Antibacterial) Onco->Lipid Porphyrin Porphyrin Conjugates (Photosensitizers) Onco->Porphyrin

Fig 2. Logical relationship mapping of 1,3,3-trimethylindolin-2-one in drug discovery applications.

Conclusion

The 1,3,3-trimethylindolin-2-one molecule is far more than a simple heterocyclic building block. Its rigid lactam structure, predictable reactivity profile, and established synthesis protocols make it a cornerstone in modern medicinal chemistry. By understanding the causality behind its synthetic manipulation and its interactions within biological systems, researchers can continue to leverage this privileged scaffold to unlock new therapeutic modalities in neuropharmacology, oncology, and infectious diseases.

Sources

Decoding Cyanine Photooxidation: The Mechanistic Pathway to 1,3,3-Trimethyl-2-indolinone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polymethine cyanine dyes—ranging from visible-spectrum fluorophores like Cy3 to near-infrared (NIR) agents like Indocyanine Green (ICG)—are indispensable tools in molecular imaging and chemical biology. However, their defining structural feature, the conjugated polyene chain, is highly susceptible to light-induced degradation.

For decades, this photobleaching was viewed merely as an experimental artifact. Today, advanced mechanistic studies have revealed that cyanine photodegradation is a highly predictable, regioselective chemical reaction. The terminal cleavage of indolium-based cyanines reliably yields 1,3,3-trimethyl-2-indolinone (an oxindole derivative)[1]. By understanding the precise causality of this transformation, researchers can either engineer ultra-stable fluorophores or harness this exact degradation pathway to design NIR-triggered photocaging systems for targeted drug delivery[2].

Core Mechanism: The Type II Photooxidation Cascade

The conversion of a cyanine dye to 1,3,3-trimethyl-2-indolinone is not a random decomposition; it is a highly ordered Type II photosensitization process driven by singlet oxygen ( 1O2​ )[3].

Excitation and Intersystem Crossing (ISC)

The cascade initiates when the ground-state cyanine ( S0​ ) absorbs a photon, promoting it to the excited singlet state ( S1​ ). While the primary relaxation pathway is fluorescence (returning to S0​ ), a small but critical fraction of the excited molecules undergo intersystem crossing (ISC) to the excited triplet state ( T1​ ).

Singlet Oxygen Generation

Because the T1​ state is relatively long-lived, it can interact with dissolved molecular oxygen in its ground triplet state ( 3O2​ ). Through a spin-allowed energy transfer, the cyanine returns to S0​ while simultaneously exciting the oxygen to its highly reactive singlet state ( 1O2​ ).

Regioselective Cycloaddition and Dioxetane Cleavage

The polymethine chain of the cyanine dye features alternating electron density. The C1-C2 (or C7-C2) double bonds—those immediately adjacent to the indolenine rings—are highly electropositive relative to the electron-rich nitrogen centers[4]. Singlet oxygen acts as a potent electrophile, undergoing a regioselective [2+2] cycloaddition across this specific bond.

This reaction forms a highly strained 1,2-dioxetane intermediate . Because the dioxetane ring is thermally unstable, it spontaneously undergoes C-C bond cleavage. This scission breaks the cyanine molecule apart, yielding an aldehyde-terminated polymethine fragment and the stable, highly characteristic 1,3,3-trimethyl-2-indolinone [5].

Mechanism S0 Cyanine Dye (S0) Ground State S1 Cyanine Dye (S1) Excited Singlet S0->S1 Photon Absorption (Near-IR/Vis) S1->S0 Fluorescence (Competing) T1 Cyanine Dye (T1) Excited Triplet S1->T1 Intersystem Crossing (ISC) O2 Singlet Oxygen (1O2) Reactive Species T1->O2 Energy Transfer to Ground State 3O2 Dioxetane 1,2-Dioxetane Intermediate [2+2] Cycloaddition O2->Dioxetane Attack on C1-C2 Polymethine Bond Products 1,3,3-Trimethyl-2-indolinone + Aldehyde Fragment Dioxetane->Products Spontaneous C-C Cleavage

Mechanistic pathway of cyanine photooxidation to 1,3,3-trimethyl-2-indolinone.

Causality in Experimental Design: Probing the Mechanism

To definitively prove that 1,3,3-trimethyl-2-indolinone is the product of a 1O2​ -mediated dioxetane cleavage, experimental designs must isolate specific reactive oxygen species (ROS). As an application scientist, I rely on chemical scavengers and exogenous ROS generators to validate the causality of the degradation[3].

  • Why use Sodium Azide ( NaN3​ )? NaN3​ is a physical quencher of singlet oxygen. By adding it to the photolysis buffer, we observe a dramatic reduction in the yield of 1,3,3-trimethyl-2-indolinone, proving that 1O2​ is the mandatory intermediate.

  • Why test other ROS? In biological systems, photodynamic therapy can generate superoxide ( O2∙−​ ) or hydroxyl radicals ( OH∙ ). Exposing the cyanine to these radicals in the dark consumes the dye but fails to produce the oxindole cleavage product in significant quantities, confirming the strict regioselectivity of the 1O2​ cycloaddition[6].

Table 1: Influence of Reactive Oxygen Species (ROS) on Cyanine Cleavage

ROS / ConditionReagent / SourceYield of 1,3,3-Trimethyl-2-indolinoneMechanistic Implication
Direct Photolysis Near-IR Irradiation (Aerated)High (~71%)Standard Type II photooxidation pathway.
Singlet Oxygen ( 1O2​ ) Chemical Generation (Dark)High (~70%)Confirms 1O2​ is the primary cleavage mediator.
Hydroxyl Radical ( OH∙ ) Fenton ReactionTrace (<0.5%)Dye is consumed but does not yield the specific oxindole.
Superoxide ( O2∙−​ ) Potassium SuperoxideLow / TraceNot the primary driver of regioselective polyene cleavage.
Photolysis + NaN3​ NaN3​ ( 1O2​ Quencher)Significantly ReducedCausal proof of singlet oxygen dependence.

Self-Validating Experimental Protocol: Inducing and Tracking Cleavage

To utilize this mechanism for drug development (e.g., NIR uncaging), researchers must be able to reliably induce and track the formation of 1,3,3-trimethyl-2-indolinone. The following protocol is a self-validating system: it simultaneously drives the reaction while capturing the transient [M+O2​]+ dioxetane adduct via High-Resolution Mass Spectrometry (HRMS)[2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the target indolium cyanine dye (e.g., 10 µM) in a 50:50 mixture of Acetonitrile and H2​O . Ensure the solution is fully aerated. Note: Using D2​O instead of H2​O will accelerate the reaction, as D2​O extends the lifetime of singlet oxygen.

  • Controlled Irradiation: Place the sample in a quartz cuvette. Irradiate using a continuous-wave laser or LED array matched to the dye's absorption maximum (e.g., 740 nm for heptamethines). Maintain the sample at 25°C using a water jacket to prevent thermal degradation artifacts.

  • Kinetic Sampling: Withdraw 50 µL aliquots at predefined intervals (0, 5, 10, 20, 30, and 60 minutes). Immediately quench the reaction by transferring the aliquot to an amber vial stored on ice to halt further thermal cleavage of any trapped intermediates.

  • LC-MS/MS Analysis: Inject the aliquots into an LC-HRMS system.

    • Validation Check 1: Monitor the depletion of the parent dye mass [M]+ .

    • Validation Check 2 (Intermediate Trapping): Scan for the transient dioxetane intermediate at [M+32]+ .

    • Validation Check 3 (Product Confirmation): Extract the ion chromatogram for the expected mass of 1,3,3-trimethyl-2-indolinone ( m/z 176.1 for the protonated form [M+H]+ ).

  • Data Synthesis: Plot the area under the curve (AUC) of the parent dye against the appearance of the indolinone product. A direct inverse correlation validates the stoichiometric conversion pathway.

Workflow Prep 1. Sample Prep Cyanine in MeCN:H2O Irrad 2. Irradiation Matched LED/Laser Prep->Irrad Sample 3. Kinetic Sampling Quench Aliquots Irrad->Sample LCMS 4. LC-MS/MS Track[M+32]+ & Products Sample->LCMS Data 5. Kinetic Profiling Validate Indolinone Yield LCMS->Data

Experimental workflow for tracking cyanine photooxidation via LC-MS/MS.

Applications in Drug Development & Chemical Biology

Historically, the formation of 1,3,3-trimethyl-2-indolinone was viewed as the "death" of a fluorescent probe. However, modern chemical biology has inverted this paradigm.

Because the cleavage is highly predictable and requires specific wavelengths of light, researchers now use cyanine dyes as photocages . By tethering a drug payload to the cyanine scaffold, the molecule remains inert in the dark. Upon exposure to deep-tissue-penetrating NIR light, the cyanine undergoes the exact dioxetane cleavage described above. The destruction of the polymethine chain triggers a secondary hydrolysis event that releases the active therapeutic drug directly at the target site (e.g., a tumor)[2].

Understanding the fundamental photophysics and organic chemistry of this degradation is what bridges the gap between a failed imaging experiment and a next-generation targeted therapeutic.

Sources

Comprehensive NMR Spectral Analysis and Assignment of 1,3,3-Trimethyloxindole: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,3-Trimethyloxindole (also known as 1,3,3-trimethylindolin-2-one) is a privileged heterocyclic scaffold utilized extensively in the development of kinase inhibitors, photochromic materials, and complex spirocyclic architectures. It is also frequently encountered as a degradation product or biomarker in fluorescent chemosensor assays for reactive oxygen species like peroxynitrite[1]. Precise structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical prerequisite for downstream applications. This whitepaper provides an authoritative, self-validating guide to the 1 H and 13 C NMR assignments of 1,3,3-trimethyloxindole, detailing the causality behind chemical shifts, coupling constants, and the experimental protocols required for high-fidelity data acquisition.

Structural Dynamics & Causality of the Oxindole Core

To accurately assign the NMR spectra of 1,3,3-trimethyloxindole, one must first understand the electronic topography of the molecule. The oxindole core is a highly conjugated system where the lactam moiety (N1–C2=O) dictates the electron distribution across the fused benzene ring.

  • Resonance Shielding: The nitrogen atom at position 1 donates electron density into the aromatic ring via resonance. This significantly shields the ortho-equivalent position (C-7) and the para-equivalent position (C-5), pushing their corresponding proton and carbon signals upfield.

  • Inductive Deshielding: The carbonyl group at C-2 exerts an anisotropic deshielding effect, while the electronegativity of the nitrogen atom inductively deshields the directly attached N-CH 3​ and C-7a positions.

  • Steric Locking: The gem-dimethyl groups at C-3 introduce steric bulk that locks the conformation of the five-membered ring. This prevents tautomerization to an enol form, thereby simplifying the spectral landscape and ensuring sharp, well-defined resonances.

Self-Validating Experimental Protocol for High-Fidelity NMR

As a Senior Application Scientist, I emphasize that analytical trustworthiness relies on a self-validating experimental design. The following step-by-step methodology ensures reproducible and unambiguous spectral acquisition.

Step-by-Step Methodology: Sample Preparation & 1D/2D Acquisition

  • Sample Preparation: Dissolve 15–20 mg of high-purity 1,3,3-trimethyloxindole in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected because it is non-polar, non-exchanging, and perfectly solubilizes the hydrophobic oxindole core without inducing significant solvent-solute hydrogen bonding. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K. Perform Automated Tuning and Matching (ATM) for both the 1 H and 13 C channels. Causality: ATM optimizes the probe's resonance circuit for the specific dielectric constant of the sample, maximizing the signal-to-noise ratio (SNR).

  • Magnetic Field Homogenization (Shimming): Execute gradient shimming (e.g., TopShim) to achieve a homogeneous magnetic field. The TMS signal must exhibit a full width at half maximum (FWHM) of < 1.0 Hz to ensure fine multiplet splitting is resolved.

  • 1D 1 H Acquisition: Utilize a standard 30-degree pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds. Causality: A 2.0s delay ensures complete longitudinal (T 1​ ) relaxation of all protons, guaranteeing accurate quantitative integration. Acquire 16 scans.

  • 1D 13 C Acquisition: Employ a proton-decoupled sequence (zgpg30) with a D1 of 2.0 seconds. Acquire a minimum of 512 scans. Causality: Quaternary carbons (C-2, C-3, C-3a, C-7a) lack attached protons to provide Nuclear Overhauser Effect (NOE) enhancement and have longer T 1​ relaxation times; thus, higher scan counts are mandatory for adequate SNR.

G N1 Sample Preparation (CDCl3, 298K, TMS) N2 1D NMR Acquisition (1H & 13C) N1->N2 Validate Purity N3 Spin System Identification (1H-1H COSY) N2->N3 Aromatic Protons N4 Direct C-H Mapping (1H-13C HSQC) N3->N4 Assign CH/CH3 N5 Long-Range Connectivity (1H-13C HMBC) N4->N5 Assign Cq/C=O N6 Final Structural Assignment (1,3,3-Trimethyloxindole) N5->N6 Unambiguous Match

Logical workflow for the unambiguous NMR structural elucidation of 1,3,3-trimethyloxindole.

1 H NMR Spectral Data & Spin-Spin Coupling Analysis

The 1 H NMR spectrum of 1,3,3-trimethyloxindole in CDCl 3​ is cleanly divided into an aliphatic region containing the methyl groups and an aromatic region containing four distinct protons[2].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Structural Rationale
N-CH 3​ 3.22Singlet (s)-3HDeshielded by the directly attached electronegative lactam nitrogen[3].
3,3-di-CH 3​ 1.37Singlet (s)-6HEquivalent methyl groups due to molecular symmetry; shielded aliphatic environment[2].
H-6 7.27Triplet of doublets (td)7.7, 1.31HMost deshielded aromatic proton; resides outside the primary resonance shielding zones and experiences inductive pull[2].
H-4 7.21Doublet (d)7.41HMeta to the nitrogen atom; lacks resonance shielding but is less inductively deshielded than H-6[3].
H-5 7.07Triplet of doublets (td)7.5, 0.91HShielded by resonance from N1; ortho coupled to H-4 and H-6, meta coupled to H-7[2].
H-7 6.85Doublet (d)7.81HHighly shielded by the strong resonance electron donation from the adjacent N1 lone pair[3].

13 C NMR Spectral Data & Carbon Shielding Effects

The 13 C NMR spectrum reveals 11 distinct carbon environments, perfectly matching the molecular formula C 11​ H 13​ NO[2]. The assignments are validated by the electronic principles of the oxindole ring.

Table 2: 13 C NMR Assignments (101 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeCausality / Structural Rationale
C-2 181.5C=O (Quaternary)Highly deshielded lactam carbonyl carbon[2].
C-7a 142.7Cq (Aromatic)Deshielded due to direct attachment to the electronegative N1 atom[3].
C-3a 135.9Cq (Aromatic)Bridgehead aromatic carbon adjacent to the aliphatic C-3[3].
C-6 127.8CH (Aromatic)Meta to the nitrogen atom; lacks resonance shielding[2].
C-4 122.6CH (Aromatic)Para to the nitrogen atom; moderate electron density[2].
C-5 122.4CH (Aromatic)Ortho/para resonance effects balance out[3].
C-7 108.1CH (Aromatic)Exceptionally shielded due to ortho-nitrogen lone pair resonance[2].
C-3 44.3Cq (Aliphatic)Aliphatic quaternary carbon bonded to two methyls and the aromatic ring[3].
N-CH 3​ 26.3CH 3​ (Aliphatic)Deshielded by the adjacent nitrogen atom[2].
3,3-di-CH 3​ 24.5CH 3​ (Aliphatic)Shielded aliphatic carbons[3].

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides the foundational data, 2D NMR techniques are required to establish a self-validating system, particularly for the quaternary carbons.

Protocol: Heteronuclear Multiple Bond Correlation (HMBC) Acquisition To definitively assign the quaternary carbons (C-2, C-3, C-3a, C-7a), an HMBC experiment is executed.

  • Parameter Optimization: Set the long-range coupling constant ( JCH​ ) to 8 Hz, corresponding to an optimal delay of ~62.5 ms for detecting 2J and 3J carbon-proton correlations.

  • Resolution Configuration: Acquire 2048 data points in the direct dimension ( t2​ ) and 256 increments in the indirect dimension ( t1​ ) to ensure sufficient resolution of closely spaced aromatic carbons (e.g., C-4 and C-5 at 122.6 and 122.4 ppm).

Mechanistic Validation via HMBC:

  • The 3,3-dimethyl protons (1.37 ppm) exhibit strong 3J correlations to C-2 (181.5 ppm) and C-3a (135.9 ppm), and a critical 2J correlation to the aliphatic quaternary C-3 (44.3 ppm).

  • The N-CH 3​ protons (3.22 ppm) exhibit 3J correlations to the carbonyl C-2 (181.5 ppm) and the bridgehead C-7a (142.7 ppm).

These intersecting correlations create a closed logical loop, proving the structural framework beyond a reasonable doubt.

HMBC H_Me3 3,3-di-CH3 (1.37 ppm) C2 C2 (C=O) 181.5 ppm H_Me3->C2 3J C3 C3 (Cq) 44.3 ppm H_Me3->C3 2J C3a C3a (Cq) 135.9 ppm H_Me3->C3a 3J H_NMe N-CH3 (3.22 ppm) H_NMe->C2 3J C7a C7a (Cq) 142.7 ppm H_NMe->C7a 3J

Key HMBC interactions validating the quaternary carbon assignments in 1,3,3-trimethyloxindole.

References

  • Title: Deacylative alkylation (DaA) of N-methyl-3-acetyl-2-oxindole for the synthesis of symmetrically 3,3-disubstituted 2-oxindoles.
  • Title: Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides.
  • Title: Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases.

Sources

The Role of Singlet Oxygen in the Regioselective Photooxidation of Cyanine Dyes to 1,3,3-Trimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Researchers and Drug Development Professionals

The Photochemical Dilemma: Cyanine Photobleaching

Cyanine dyes, particularly indolium-based heptamethines (e.g., Indocyanine Green, IR-780), are foundational to near-infrared (NIR) biomedical imaging, fluorescence-guided surgery, and photodynamic therapy. However, their extended conjugated polymethine chains are highly susceptible to light-dependent degradation, commonly referred to as photobleaching.

Historically, this degradation was viewed as a random, destructive limitation. However, recent mechanistic elucidations have redefined this process as a highly ordered, regioselective photooxidation. Driven specifically by singlet oxygen ( 1O2​ ), this pathway culminates in the cleavage of the polyene chain and the formation of a primary, stable photoproduct: 1,3,3-trimethylindolin-2-one (also known as 1,3,3-trimethyl-2-indolinone or oxindole) . Understanding the causality of this reaction is critical for both preventing unwanted signal loss in imaging and harnessing the cleavage for targeted drug delivery.

Mechanistic Causality: The Singlet Oxygen Pathway

To control the formation of 1,3,3-trimethylindolin-2-one, researchers must trace the energetic cascade from initial photon absorption to covalent bond cleavage. The transformation is not a direct photolysis, but rather a Type II photosensitized oxidation.

  • Excitation and Intersystem Crossing (ISC) : Upon irradiation with NIR light, the cyanine dye transitions from the singlet ground state ( S0​ ) to the first excited singlet state ( S1​ ). Due to spin-orbit coupling, a fraction of these molecules undergoes intersystem crossing to the longer-lived excited triplet state ( T1​ ).

  • Type II Photosensitization : The T1​ state possesses sufficient energy and lifetime to interact with dissolved ground-state molecular oxygen ( 3O2​ ). Through a spin-allowed energy transfer, the cyanine dye relaxes back to S0​ , while oxygen is inverted to its highly reactive, electrophilic singlet state ( 1O2​ ) .

  • Regioselective [2+2] Cycloaddition : Singlet oxygen selectively attacks areas of high electron density. In indolium cyanines, the C1–C2 (or C7–C2) enamine-like bonds adjacent to the indolium rings are highly nucleophilic. The electropositivity of the C2 carbon relative to the C1 position directs the electrophilic 1O2​ to undergo a [2+2] cycloaddition, forming an unstable 1,2-dioxetane intermediate.

  • Oxidative Cleavage : The strained dioxetane ring spontaneously fragments. This scission cleaves the polymethine chain, yielding a carbonyl-containing fragment and the major terminal photoproduct, 1,3,3-trimethylindolin-2-one .

MechanisticPathway Light Near-IR Photon (hν) S1 Cyanine Dye Excited Singlet (S1) Light->S1 Excitation S0 Cyanine Dye Ground State (S0) S0->S1 Absorption Dioxetane 1,2-Dioxetane Unstable Intermediate S0->Dioxetane Polyene Attack T1 Cyanine Dye Excited Triplet (T1) S1->T1 Intersystem Crossing SingletO2 Singlet Oxygen Reactive State (1O2) T1->SingletO2 Energy Transfer O2 Molecular Oxygen Ground State (3O2) O2->SingletO2 Type II Sensitization SingletO2->Dioxetane [2+2] Cycloaddition Product 1,3,3-trimethylindolin-2-one Stable Photoproduct Dioxetane->Product Oxidative Cleavage

Mechanistic pathway of cyanine photooxidation via singlet oxygen to form 1,3,3-trimethylindolin-2-one.

Differentiating ROS Impact: Quantitative Analysis

A critical aspect of validating this pathway is proving that 1O2​ , and not other reactive oxygen species (ROS) generated in biological systems, is responsible for this specific cleavage. Experimental exposure of heptamethine cyanines to various ROS generators demonstrates stark differences in product distribution. As summarized below, only singlet oxygen recapitulates the direct photolysis pathway yielding the oxindole.

Reactive Oxygen Species (ROS)Generator / SourceCyanine Consumption1,3,3-trimethylindolin-2-one YieldMechanistic Conclusion
Singlet Oxygen ( 1O2​ ) Near-IR Light + 3O2​ > 90%> 65%Primary driver of regioselective polyene cleavage.
Hydroxyl Radical ( ∙OH ) Fenton Reagent ( H2​O2​ / Fe2+ )> 85%< 0.5% (Trace)Causes non-specific, catastrophic degradation.
Superoxide ( O2∙−​ ) Potassium Superoxide ( KO2​ )< 15%Not DetectedInsufficient electrophilicity for chain cleavage.
Hydrogen Peroxide ( H2​O2​ ) 30% H2​O2​ Solution (Dark)< 5%Not DetectedUnreactive without photo-activation.

Experimental Methodology: A Self-Validating Protocol

To rigorously study this phototransformation, researchers must employ a self-validating experimental design that not only identifies the photoproduct but mechanistically confirms the obligate role of 1O2​ . The following protocol utilizes kinetic isotope effects and specific chemical quenchers to establish absolute causality.

Step-by-Step Protocol: Photolysis and Singlet Oxygen Trapping Assay

Step 1: Solvent Selection & Preparation Prepare a 1 mM solution of the model cyanine dye. Expert Insight (Causality): Dissolve the dye in a 1:1 mixture of Deuterium Oxide ( D2​O ) and deuterated methanol ( CD3​OD ). The use of D2​O is not merely for downstream NMR compatibility; it extends the lifetime of 1O2​ by nearly an order of magnitude compared to H2​O . This kinetic isotope effect amplifies the photooxidation kinetics, ensuring the intermediate is long-lived enough to drive the cleavage reaction to completion.

Step 2: Establishment of the Control System Divide the master solution into three distinct cohorts to create a self-validating matrix:

  • Cohort A (Standard Test) : Aerated solution, slated for light exposure.

  • Cohort B (Dark Control) : Aerated solution, wrapped in foil to ensure absolute darkness. Purpose: Validates that the reaction is strictly photon-dependent and not a result of ambient autoxidation.

  • Cohort C (Mechanistic Quencher) : Aerated solution spiked with 10 mM Sodium Azide ( NaN3​ ). Purpose: NaN3​ is a highly specific physical quencher of 1O2​ . If 1O2​ is the sole driver of cleavage, this cohort will resist degradation.

Step 3: Controlled Irradiation Irradiate Cohorts A and C using a continuous-wave LED array matched to the dye's absorption maximum (e.g., 690 nm or 740 nm) at a controlled intensity of 5 mW/cm2 for 24 hours at 25°C.

Step 4: Analytical Monitoring (HPLC-MS & NMR) Extract 50 μL aliquots at 2-hour intervals. Analyze via LC-MS in positive ion mode. Data Signatures: Track the disappearance of the parent dye's mass and the stoichiometric appearance of the 1,3,3-trimethylindolin-2-one peak ( [M+H]+≈176.1 ). For structural elucidation, isolate the peak and perform 1H NMR, confirming the characteristic gem-dimethyl singlet at ~1.3 ppm and the N-methyl singlet at ~3.2 ppm.

Step 5: Data Synthesis & Validation Cohort A will exhibit substantial conversion (>65%) to the oxindole. Cohort B will show negligible degradation. Crucially, Cohort C will demonstrate significantly arrested degradation. The suppression of 1,3,3-trimethylindolin-2-one formation in the presence of NaN3​ definitively validates 1O2​ as the obligate intermediate.

ExperimentalWorkflow Step1 1. Photolysis Setup (Cyanine + D2O/CD3OD + Light) Step2 2. Mechanistic Controls (Dark Control & NaN3 Quencher) Step1->Step2 Control Cohorts Step3 3. Controlled Irradiation (690nm LED, 24h, 25°C) Step1->Step3 Test Cohort Step2->Step3 Parallel Processing Step4 4. HPLC-MS Analysis (Track m/z 176.1 Appearance) Step3->Step4 Aliquot Extraction Step5 5. NMR Structural Validation (Confirm Oxindole Formation) Step4->Step5 Peak Isolation

Self-validating experimental workflow for isolating and confirming the oxindole photoproduct.

Implications for Drug Development: Near-IR Uncaging

The predictability of this singlet oxygen-mediated cleavage has birthed a transformative paradigm in pharmacology: Near-IR uncaging .

Instead of viewing photobleaching as a flaw, drug development professionals now engineer cyanine dyes with covalently attached therapeutic payloads (e.g., amine-containing chemotherapeutics) at the meso-carbon of the polymethine chain. Upon targeted NIR irradiation at the tumor site, the localized generation of 1O2​ cleaves the polyene chain. This reaction simultaneously forms the inert 1,3,3-trimethylindolin-2-one photoproduct and releases the active drug payload . Because NIR light penetrates deep into biological tissues without causing the cellular damage associated with UV light, this singlet oxygen-driven mechanism allows for spatiotemporally controlled pharmacological interventions with minimal off-target toxicity.

References

  • Reactive Species Involved in the Regioselective Photooxidation of Heptamethine Cyanines Organic & Biomolecular Chemistry (via ResearchGate) URL:[Link]

  • A Near-IR Uncaging Strategy Based on Cyanine Photochemistry Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Photophysical Study of a Series of Cyanines Part III. The Direct Photooxidation Reaction Zeitschrift für Naturforschung A (De Gruyter) URL:[Link]

Methodological & Application

Application Note: Oxidative Cleavage of Fischer’s Base to 1,3,3-Trimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Discovery Professionals Focus: Mechanistic insights and step-by-step methodologies for the synthesis of the privileged oxindole scaffold via the oxidative cleavage of 1,3,3-trimethyl-2-methyleneindoline.

Introduction & Strategic Rationale

The indolin-2-one (oxindole) core is a ubiquitous structural motif in medicinal chemistry, frequently serving as a scaffold for kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. While traditional approaches to 1,3,3-trimethylindolin-2-one involve the strong-base-mediated methylation of oxindole (e.g., using NaH and dimethyl sulfate), this approach often suffers from over-alkylation and requires harsh conditions.

An elegant, atom-economical alternative is the direct oxidative cleavage of the exocyclic double bond of Fischer's base (1,3,3-trimethyl-2-methyleneindoline). Fischer's base is highly electron-rich due to its enamine-like character, making the exocyclic methylene highly susceptible to electrophilic oxygen species. This application note details a modern, green-chemistry protocol utilizing photoinduced oxidation with molecular oxygen (), bypassing the need for hazardous classical oxidants like ozone or potassium permanganate.

Mechanistic Insights

The transformation of Fischer's base to 1,3,3-trimethylindolin-2-one is fundamentally an oxidative alkene cleavage.

In classical methods (like ozonolysis), ozone undergoes a 1,3-dipolar cycloaddition with the exocyclic alkene to form a primary ozonide, which rearranges to a secondary ozonide before reductive workup yields the oxindole.

In the modern photoinduced aerobic oxidation pathway, the reaction proceeds without an external photocatalyst. The electron-rich Fischer's base itself, or its initial oxidation products, can act as a photosensitizer under visible light irradiation (420–425 nm). This process generates reactive oxygen species (ROS), such as singlet oxygen ( 1O2​ ) and superoxide radical anions ( O2∙−​ ), via energy transfer and single electron transfer (SET) mechanisms. The singlet oxygen undergoes a [2+2] cycloaddition with the electron-rich enamine double bond to form a highly unstable dioxetane intermediate. This intermediate rapidly collapses, extruding formaldehyde and yielding the thermodynamically stable 1,3,3-trimethylindolin-2-one.

Reaction Pathway Diagram

G A Fischer's Base (1,3,3-trimethyl-2-methyleneindoline) B Singlet Oxygen [2+2] Cycloaddition (Photo-irradiation + O2) A->B hν (420 nm), O2 C Dioxetane Intermediate (Unstable) B->C D 1,3,3-Trimethylindolin-2-one (Target Oxindole) C->D Spontaneous Cleavage E Formaldehyde (Byproduct) C->E Extrusion

Figure 1: Mechanistic pathway for the photo-aerobic oxidative cleavage of Fischer's base.

Comparative Oxidation Methodologies

To provide a comprehensive overview for process selection, the quantitative data and operational parameters of various oxidation strategies are summarized below.

Oxidation MethodReagents / CatalystConditionsYieldSafety & Scalability Profile
Photo-Aerobic O2​ (balloon), LEDToluene, 420 nm, RT, 12 h~88%High: Green, no heavy metals, safe at bench scale ().
Ozonolysis O3​ , Me2​S (workup) CH2​Cl2​ , -78 °C, 2 h>90%Low: Requires specialized ozone generator; explosion risk upon scale-up.
Permanganate KMnO4​ Acetone/ H2​O , 0 °C to RT65-75%Moderate: Generates stoichiometric MnO2​ waste; over-oxidation risks ().

Experimental Protocol: Photoinduced Aerobic Oxidation

The following protocol is designed as a self-validating system. Each step includes specific observational checkpoints to ensure the integrity of the synthesis.

Materials Required
  • Substrate: 1,3,3-trimethyl-2-methyleneindoline (Fischer's base, >98% purity)

  • Solvent: Anhydrous Toluene (degassed)

  • Gas: Molecular Oxygen ( O2​ , ultra-high purity)

  • Equipment: 420–425 nm LED photoreactor setup, Schlenk tube or sealed reaction vial with septa.

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing

  • Charge a flame-dried, 25 mL Schlenk tube equipped with a magnetic stir bar with 1,3,3-trimethyl-2-methyleneindoline (1.0 mmol, 173 mg).

  • Add anhydrous toluene (10.0 mL) to the tube.

  • Causality Check: Fischer's base is sensitive to auto-oxidation over long periods, but for this controlled reaction, starting with a clear, pale-yellow solution ensures no pre-existing polymeric degradation products are present.

Step 2: Oxygenation

  • Seal the tube with a rubber septum.

  • Insert a needle connected to an O2​ line (or a double-layered O2​ balloon) and a venting needle.

  • Purge the solution by bubbling O2​ directly through the solvent for 5–10 minutes to displace dissolved nitrogen.

  • Remove the venting needle and maintain a positive pressure of O2​ via the balloon.

Step 3: Photochemical Cleavage

  • Place the reaction vessel in a photoreactor equipped with 420–425 nm blue LEDs. Ensure the vessel is approximately 2–3 cm from the light source to maximize photon flux.

  • Stir the mixture vigorously (800 rpm) at room temperature (20–25 °C) for 12 hours.

  • Causality Check: Vigorous stirring is critical in biphasic (gas-liquid) reactions to maximize the interfacial surface area, ensuring continuous dissolution of O2​ to replace the consumed gas. The 420 nm wavelength is specifically chosen to overlap with the absorption tail of the substrate/sensitizer complex without causing high-energy UV degradation ().

Step 4: Reaction Monitoring

  • After 10 hours, withdraw a 10 μ L aliquot, dilute in LC-MS grade acetonitrile, and analyze via TLC (Hexanes/Ethyl Acetate 4:1) or LC-MS.

  • Validation: The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a new, more polar spot corresponding to the oxindole ( Rf​≈0.4 ). LC-MS should show the target mass [M+H]+=176.1 .

Step 5: Workup and Purification

  • Once complete, turn off the light source and safely vent the remaining O2​ .

  • Transfer the reaction mixture to a round-bottom flask and remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 20% Ethyl Acetate in Hexanes.

  • Isolate the target 1,3,3-trimethylindolin-2-one as a pale yellow to off-white oil/solid. (Expected yield: ~88%).

References

  • Photoinduced Oxidative Formylation of N,N-Dimethylanilines with Molecular Oxygen without External Photocatalyst Organic Letters - ACS Publications URL:[Link]

Application Notes and Protocols: 1,3,3-Trimethyl-2-indolinone in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

As a privileged heterocyclic building block, 1,3,3-trimethyl-2-indolinone (CAS 20200-86-6) serves as a foundational scaffold in both modern organic synthesis and targeted drug discovery. Structurally, it consists of a lactam ring fused to a benzene core, distinguished by a gem-dimethyl group at the C3 position and a methyl group at the N1 position.

The Causality of Structural Design: The specific methylation pattern of this molecule is not merely decorative; it is chemically and biologically critical. The gem-dimethyl substitution at C3 eliminates the possibility of lactam-lactim tautomerization (enolization), permanently locking the molecule in the keto form. This structural rigidity ensures that the carbonyl oxygen acts as a highly predictable hydrogen-bond acceptor within the binding pockets of target proteins. Furthermore, the N1-methylation eliminates a potential hydrogen-bond donor, thereby increasing the lipophilicity and membrane permeability of the scaffold—a critical parameter for central nervous system (CNS) penetration and oral bioavailability in drug development.

Drug Discovery Applications: Kinase Inhibition

The indolin-2-one core is a well-documented bioisostere for the purine ring of ATP. This allows derivatives of 1,3,3-trimethyl-2-indolinone to competitively bind to the ATP-binding hinge region of various kinases. A prominent application of this scaffold is in the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors [2].

Mechanistic Rationale: p38 MAPK is a central regulatory node in the inflammatory cytokine signaling cascade. Its overactivation leads to the excessive production of pro-inflammatory cytokines such as TNF-α and IL-1β, driving the pathology of diseases like rheumatoid arthritis, Crohn's disease, and various oncological pathways. When the 1,3,3-trimethyl-2-indolinone core is functionalized at the C6 position with extended aryl or spiro-cycloalkyl groups, the molecule slots precisely into the hydrophobic pocket adjacent to the p38 hinge region, displacing ATP and halting the phosphorylation cascade.

p38_MAPK_Pathway Stress Cellular Stress / Cytokines MKK MKK3 / MKK6 (Upstream Kinases) Stress->MKK Activates p38 p38 MAP Kinase (Target Enzyme) MKK->p38 Phosphorylates Inflammation Inflammatory Response & Apoptosis p38->Inflammation Triggers Inhibitor 1,3,3-Trimethyl-2-indolinone Derivative Inhibitor->p38 ATP-Competitive Inhibition

Fig 1. p38 MAPK Signaling Pathway and targeted inhibition by 1,3,3-trimethyl-2-indolinone derivatives.

Advanced Organic Synthesis Methodologies

To fully harness the biological potential of this scaffold, robust and scalable synthetic routes are required. Historically, synthesizing the 1,3,3-trimethyl-2-indolinone core relied on harsh Friedel-Crafts alkylations or high-temperature cyclizations. Modern methodologies have shifted toward greener, highly regioselective techniques, such as visible-light photoredox catalysis[3] and transition-metal-catalyzed cross-coupling[1].

Photoredox_Workflow Precursor N-Aryl Acrylamide Precursor Light Visible Light (hv) Photocatalyst Precursor->Light Radical Alkyl Radical Intermediate Light->Radical Cyclization Intramolecular Cyclization Radical->Cyclization Product 1,3,3-Trimethyl-2-indolinone Core Cyclization->Product

Fig 2. Workflow for the metal-free photoredox intramolecular cyclization of N-aryl acrylamides.

Quantitative Data: Photoredox Cyclization Optimization

The transition to metal-free photoredox catalysis requires precise tuning of the solvent and light source to ensure efficient single-electron transfer (SET). The table below summarizes the optimization parameters for synthesizing the core via intramolecular cyclization.

EntryPhotocatalyst (mol %)SolventLight SourceTime (h)Yield (%)Mechanistic Observation
1Ru(bpy)₃Cl₂ (2%)DMFBlue LED (450 nm)1245Heavy metal toxicity; moderate SET efficiency.
2Eosin Y (5%)DMFGreen LED (530 nm)1268Metal-free; improved radical generation.
3Eosin Y (5%)MeCNGreen LED (530 nm)888 Optimal solvent polarity stabilizes the radical cation intermediate.
4NoneMeCNGreen LED (530 nm)240Confirms the absolute necessity of the photocatalyst.
5Eosin Y (5%)MeCNDark240Validates that the reaction is entirely photochemically driven.

Detailed Experimental Protocols

Protocol A: Metal-Free Photoredox Synthesis of 1,3,3-Trimethylindolin-2-one

Objective: To synthesize the core scaffold via visible-light-mediated 5-exo-trig cyclization, avoiding toxic tin reagents and harsh thermal conditions. Causality & Design: Eosin Y is selected as an organic dye photocatalyst because its absorption maximum aligns perfectly with the emission of green LEDs. Acetonitrile (MeCN) is utilized because it provides the ideal dielectric constant to stabilize the transient radical species formed during the SET process without participating in unwanted side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-methyl-N-phenylmethacrylamide precursor (1.0 mmol, 1.0 equiv) and Eosin Y (0.05 mmol, 5 mol %).

  • Solvent Addition & Degassing: Add anhydrous MeCN (5.0 mL). Self-Validation Step: Seal the tube with a rubber septum and degas the mixture via three consecutive freeze-pump-thaw cycles. Crucial: Oxygen must be rigorously excluded as it acts as a radical scavenger and will quench the excited triplet state of Eosin Y, leading to complete reaction failure.

  • Irradiation: Backfill the Schlenk tube with Argon. Irradiate the stirring mixture using a 10 W Green LED strip (λ = 530 nm) at room temperature for 8 hours. Maintain a strict distance of 2 cm between the light source and the reaction vessel to ensure maximum, uniform photon flux.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc, 4:1). The disappearance of the UV-active precursor spot (Rf ~0.6) and the appearance of a lower-running product spot (Rf ~0.4) indicates completion.

  • Workup & Purification: Quench the reaction by removing the septum and exposing the mixture to ambient air. Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5–20% EtOAc in Hexanes) to afford 1,3,3-trimethylindolin-2-one as a colorless oil.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: To attach an aryl pharmacophore to the C6 position of the indolinone core, a critical step in synthesizing p38 MAPK inhibitors. Causality & Design: The use of Pd(dppf)Cl₂ is deliberate; the bidentate dppf ligand possesses a large bite angle that accelerates the reductive elimination step. This is often the rate-limiting bottleneck when coupling sterically hindered ortho-substituted aryl boronic acids to the rigid indolinone core.

Step-by-Step Methodology:

  • Reagent Assembly: To a 25 mL round-bottom flask, add 6-bromo-1,3,3-trimethylindolin-2-one (0.5 mmol, 1.0 equiv), the corresponding aryl boronic acid (0.6 mmol, 1.2 equiv), and the catalyst Pd(dppf)Cl₂ (0.025 mmol, 5 mol %).

  • Base & Solvent Addition: Add finely powdered K₂CO₃ (1.5 mmol, 3.0 equiv). Causality: K₂CO₃ acts as a mild base that facilitates the transmetalation step by forming a highly reactive, electron-rich boronate complex without hydrolyzing the lactam core. Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). The water is essential to dissolve the inorganic base and facilitate the boronate formation.

  • Reflux: Purge the system with Argon for 10 minutes to prevent catalyst oxidation. Heat the mixture to 90 °C in a pre-heated oil bath for 4 hours under vigorous stirring.

  • Validation & Workup: Confirm reaction completion via LC-MS (monitor for the complete consumption of the brominated starting material and the appearance of the [M+H]⁺ peak of the coupled product). Cool the mixture to room temperature, dilute with EtOAc (15 mL), and wash sequentially with deionized water (2 × 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the solid via recrystallization from hot ethanol to yield the functionalized 6-aryl-1,3,3-trimethylindolin-2-one derivative as a highly pure solid suitable for downstream biological assays.

References

  • Sequential One-Pot Access to Molecular Diversity through Aniline Aqueous Borylation The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Substituted spiro[cycloalkyl-1,3′-indo]-2′(1′H)
  • Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides Molecules (MDPI) URL: [Link]

  • Synthesis of porphyrin indolin-2-one conjugates via palladium-catalyzed amination reactions ResearchGate / Tetrahedron URL: [Link]

Application Notes and Protocols: Leveraging 1,3,3-Trimethylindolin-2-one for the Synthesis of Novel Indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indolin-2-one Scaffold and the Unique Potential of a Gem-Disubstituted Precursor

The indolin-2-one core is a privileged heterocyclic scaffold, forming the structural basis of a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] This versatile framework is particularly prominent in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and antiviral properties.[3][4] Notably, the oxindole scaffold is a key component in several approved kinase inhibitors, such as sunitinib, highlighting its importance in the development of targeted therapies.[2][5]

While many synthetic efforts focus on the functionalization of the C3 position of the indolin-2-one ring, 1,3,3-trimethylindolin-2-one presents a unique and advantageous starting point for the synthesis of novel derivatives. The presence of the gem-dimethyl group at the C3 position effectively blocks reactions at this site, thereby directing functionalization towards the aromatic ring or the N-methyl group. This inherent steric hindrance allows for selective modifications that can be challenging to achieve with other indolin-2-one precursors. Furthermore, the N-methylation provides a stable starting material and a point for potential subsequent modification.

This application note provides a comprehensive guide to the strategic use of 1,3,3-trimethylindolin-2-one as a precursor for generating novel indolin-2-one derivatives. We will explore key synthetic transformations, including electrophilic aromatic substitution and modern transition-metal-catalyzed C-H functionalization, to access a diverse range of structurally unique compounds with significant potential for drug discovery and materials science.

Strategic Pathways for the Functionalization of 1,3,3-Trimethylindolin-2-one

The structure of 1,3,3-trimethylindolin-2-one offers several avenues for synthetic modification. The primary sites for derivatization are the C4, C5, C6, and C7 positions of the aromatic ring, the N-methyl group, and the C2-carbonyl group.

  • Aromatic Ring Functionalization (C4-C7): The benzene ring of the indolin-2-one core is amenable to various transformations. The existing substituents—the N-acyl group and the alkyl groups—will influence the regioselectivity of these reactions. The N-acyl group is generally considered an ortho-, para-director, while the alkyl groups are also activating and ortho-, para-directing. This suggests that electrophilic substitution might preferentially occur at the C5 and C7 positions. However, modern C-H activation techniques, often guided by the coordination of a metal catalyst to the carbonyl oxygen or the nitrogen atom, can provide access to other positions, such as C4 and C7.[6][7]

  • N-Methyl Group Modification: The N-methyl group can be a target for transformation. N-demethylation would yield the corresponding secondary amine, which can then be subjected to a variety of N-alkylation or N-arylation reactions to introduce diverse substituents at this position.

  • Carbonyl Group (C2) Chemistry: While sterically hindered, the carbonyl group at the C2 position can potentially undergo reactions such as reduction or olefination, offering another route to structural diversification.[8]

The following sections will provide detailed protocols for key transformations at the aromatic ring and the N-methyl group, representing the most promising strategies for generating novel derivatives from 1,3,3-trimethylindolin-2-one.

Protocols for the Synthesis of Novel Indolin-2-one Derivatives

Protocol 1: Electrophilic Aromatic Nitration of 1,3,3-Trimethylindolin-2-one

This protocol describes a classic electrophilic aromatic substitution to introduce a nitro group onto the aromatic ring of 1,3,3-trimethylindolin-2-one. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization. Based on the directing effects of the N-acyl and alkyl groups, the primary products are expected to be the 5-nitro and 7-nitro derivatives.

Rationale: Aromatic nitration is a fundamental transformation that proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids.[9] The electron-rich aromatic ring of the indolin-2-one attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (10 mL) to 0 °C in an ice bath.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid (1 mL) to the cooled sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

  • Substrate Addition: Dissolve 1,3,3-trimethylindolin-2-one (1.0 g, 5.7 mmol) in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to separate the isomers.

Expected Outcome: A mixture of 5-nitro-1,3,3-trimethylindolin-2-one and 7-nitro-1,3,3-trimethylindolin-2-one. The ratio of isomers will depend on the precise reaction conditions.

Characterization: The products can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The IR spectrum will show characteristic peaks for the C=O stretch of the lactam and the asymmetric and symmetric stretches of the nitro group.

G cluster_reactants Reactants cluster_process Process cluster_products Products Precursor 1,3,3-Trimethylindolin-2-one Reaction Electrophilic Aromatic Nitration Precursor->Reaction Reagents HNO₃, H₂SO₄ Reagents->Reaction Product1 5-Nitro-1,3,3-trimethylindolin-2-one Reaction->Product1 Product2 7-Nitro-1,3,3-trimethylindolin-2-one Reaction->Product2

Figure 1: Workflow for the electrophilic nitration of 1,3,3-trimethylindolin-2-one.
Protocol 2: Palladium-Catalyzed C-H Arylation of 1,3,3-Trimethylindolin-2-one

This protocol outlines a modern approach to directly form a C-C bond between the aromatic ring of 1,3,3-trimethylindolin-2-one and an aryl partner. C-H activation is a powerful tool for forging new bonds without the need for pre-functionalized starting materials.[10] Palladium catalysis is frequently employed for such transformations on indole and indoline scaffolds.[4][11] The reaction is likely to proceed at the less sterically hindered positions of the aromatic ring, such as C5 or C7.

Rationale: The mechanism is believed to involve the coordination of the palladium catalyst to the indolin-2-one, followed by the activation of a C-H bond on the aromatic ring to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the arylated product and regenerate the active palladium catalyst.[11]

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add 1,3,3-trimethylindolin-2-one (0.5 mmol), the desired aryl iodide (0.6 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., P(o-tol)₃, 10 mol%), and a base such as K₂CO₃ (1.5 mmol).

  • Solvent Addition: Add a dry, degassed solvent such as DMA or toluene (5 mL) to the tube.

  • Reaction: Heat the reaction mixture at 100-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Outcome: The corresponding C-arylated 1,3,3-trimethylindolin-2-one derivative. The regioselectivity will depend on the specific ligand and reaction conditions employed.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm the successful arylation and determine the position of substitution.

G Start 1,3,3-Trimethylindolin-2-one + Aryl Iodide Reaction C-H Activation/ Arylation Start->Reaction Catalyst Pd(OAc)₂ / Ligand Base, Solvent Catalyst->Reaction Product C-Arylated 1,3,3-Trimethylindolin-2-one Reaction->Product

Figure 2: General workflow for the Pd-catalyzed C-H arylation.
Protocol 3: N-Demethylation and Subsequent N-Arylation

This two-step protocol demonstrates the modification of the N-methyl group. The initial N-demethylation provides a secondary amine, which is a versatile intermediate for introducing a wide range of substituents at the nitrogen atom.

Rationale: N-demethylation of tertiary amines can be achieved through various methods, including the use of chloroformates or through oxidative procedures. The subsequent N-arylation of the resulting secondary amine can be accomplished using classic methods such as the Buchwald-Hartwig amination.

Step 1: N-Demethylation

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1,3,3-trimethylindolin-2-one (1.0 mmol) in a suitable solvent such as 1,2-dichloroethane (10 mL).

  • Reagent Addition: Add 1-chloroethyl chloroformate (1.2 mmol) and proton sponge (1.2 mmol) to the solution.

  • Reaction: Reflux the mixture for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, evaporate the solvent under reduced pressure.

  • Hydrolysis: Dissolve the residue in methanol and reflux for 2-4 hours to hydrolyze the intermediate carbamate.

  • Purification: Remove the solvent and purify the resulting 3,3-dimethylindolin-2-one by column chromatography.

Step 2: N-Arylation (Buchwald-Hartwig Amination)

Experimental Protocol:

  • Reaction Setup: In a Schlenk tube, combine 3,3-dimethylindolin-2-one (0.5 mmol), the desired aryl bromide (0.6 mmol), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base like Cs₂CO₃ (1.5 mmol).

  • Solvent Addition: Add dry, degassed toluene (5 mL).

  • Reaction: Heat the mixture at 100-110 °C for 12-24 hours under an inert atmosphere.

  • Work-up and Purification: Follow the work-up and purification procedure described in Protocol 2.

Expected Outcome: The corresponding N-aryl-3,3-dimethylindolin-2-one derivative.

Characterization: The final product can be characterized by standard spectroscopic techniques. The disappearance of the N-methyl signal and the appearance of signals corresponding to the new N-aryl group in the ¹H NMR spectrum will confirm the successful transformation.

G Start 1,3,3-Trimethylindolin-2-one Step1 N-Demethylation Start->Step1 Intermediate 3,3-Dimethylindolin-2-one Step1->Intermediate Step2 N-Arylation (Buchwald-Hartwig) Intermediate->Step2 Product N-Aryl-3,3-dimethylindolin-2-one Step2->Product

Figure 3: Two-step synthesis of N-aryl-3,3-dimethylindolin-2-one.

Data Summary

The following table summarizes the proposed synthetic transformations for generating novel indolin-2-one derivatives from 1,3,3-trimethylindolin-2-one.

ProtocolReaction TypeKey ReagentsExpected Product(s)
1Electrophilic Aromatic NitrationHNO₃, H₂SO₄5-Nitro- and 7-nitro-1,3,3-trimethylindolin-2-one
2Pd-Catalyzed C-H ArylationAryl iodide, Pd(OAc)₂, Ligand, BaseC-Arylated 1,3,3-trimethylindolin-2-one
3N-Demethylation & N-Arylation1. 1-Chloroethyl chloroformate; 2. Aryl bromide, Pd catalyst, Ligand, BaseN-Aryl-3,3-dimethylindolin-2-one

Conclusion

1,3,3-Trimethylindolin-2-one is a valuable and underutilized precursor for the synthesis of novel indolin-2-one derivatives. Its unique substitution pattern at the C3 position directs functionalization to the aromatic ring and the N-methyl group, enabling the creation of a diverse library of compounds with potential applications in drug discovery and materials science. The protocols presented in this application note, encompassing both classical and modern synthetic methodologies, provide a solid foundation for researchers to explore the rich chemistry of this versatile starting material. The resulting derivatives, with their varied substitution patterns, are prime candidates for biological screening and the development of new therapeutic agents.

References

  • DergiPark. Synthesis, Spectroscopic Characterizations and In SilicoADMET Analysis of a New Indolin-2-one- Based Schiff Base Compound. [Link]

  • PMC. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. [Link]

  • ResearchGate. Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. [Link]

  • PMC. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. [Link]

  • PMC. Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. [Link]

  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • PMC. Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans. [Link]

  • PMC. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. [Link]

  • ResearchGate. 2‐Indolinone: An Anticancer Scaffold, Overview of the Studies and Approaches (2017–2024). [Link]

  • ResearchGate. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. [Link]

  • MDPI. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

  • PMC. A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination. [Link]

  • ACS PRF. Catalyst-Directed C-H Functionalization for the Streamlined Use of Petroleum Feedstocks. [Link]

  • Dalal Institute. Aromatic Electrophilic Substitution. [Link]

  • ResearchGate. C-H Functionalization of Indoles at the C7 Position. [Link]

  • Semantic Scholar. ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. [Link]

  • RSC Publishing. Synthesis of new C-5-triazolyl-functionalized thymidine analogs and their ability to engage in aromatic stacking in DNA : DNA and DNA : RNA duplexes†. [Link]

  • PMC. N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse. [Link]

  • Chemistry LibreTexts. Carbonyl Group Reactions. [Link]

  • Willson Research Group. Electrophilic Aromatic Substitution. [Link]

  • MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • PMC. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. [Link]

  • RSIS International. A Short Review of C7 – H Bond Functionalization of Indole/Indoline. [Link]

  • University of Liverpool. THE CHEMISTRY OF THE CARBONYL GROUP. [Link]

  • Google Patents.
  • YouTube. Electrophilic Aromatic Substitution Reactions Made Easy! [Link]

  • RSC Publishing. A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination. [Link]

  • Wollo University. Organic Chemistry II (Chem 2042). [Link]

  • Willson Research Group. Electrophilic Aromatic Substitution. [Link]

  • Lupine Publishers. The Carbonyl Groups as Scaffolds in Coordination Chemistry. [Link]

  • Google Patents. Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.
  • SciSpace. Synthesis of new C-5-triazolyl-functionalized thymidine analogs and their ability to engage in aromatic stacking in DNA. [Link]

  • ResearchGate. Ruthenium(II) Catalyzed C-H Functionalization Using the Oxazolidinone Heterocycle as a Weakly Coordinating Directing Group: Experimental and Computational Insights. [Link]

  • Beilstein Journals. Carbonylative synthesis and functionalization of indoles. [Link]

  • MDPI. Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][3][7]triazines. [Link]

  • R Discovery. Efficient green synthesis of 3,3-di(indolyl)indolin-2-ones using sulfonic acid functionalized nanoporous SBA-Pr-SO3H and study of their antimicrobial properties. [Link]

  • PMC. N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells. [Link]

  • RSC Publishing. Synthesis of 2,3-dihydroquinazolinimines and 1,3-diiminoisoindolines catalyzed by rare earth metal alkyl complexes through tandem addition/cyclization of nitriles with amines†. [Link]

  • ResearchGate. Synthesis of C5-functionalized oxazoline 18. [Link]

Sources

Troubleshooting & Optimization

reducing side reactions during 1,3,3-trimethyl-2-indolinone preparation

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1,3,3-Trimethyl-2-indolinone (1,3,3-Trimethyloxindole) Prepared by: Senior Application Science Team

Welcome to the Technical Support Center. The synthesis of 1,3,3-trimethyl-2-indolinone requires a triple alkylation (one N-alkylation, two C-alkylations) of the parent oxindole (1,3-dihydro-2H-indol-2-one). Because the oxindole core is an ambident nucleophile with multiple reactive sites, researchers frequently encounter complex mixtures of O-alkylated, under-alkylated, or degraded products. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting steps to ensure high-yield synthesis.

Mechanistic Overview & Reaction Topography

Understanding the reactivity topography of oxindole is critical. The enolate intermediate can react at the oxygen (kinetic control) or at the carbon/nitrogen centers (thermodynamic control). Furthermore, the lactam ring and the C3-carbanion are susceptible to hydrolysis and oxidation, respectively.

G Ox Oxindole (Starting Material) Des 1,3,3-Trimethyl-2-indolinone (Desired Product) Ox->Des MeI (3.5 eq), NaH THF, 0°C to RT OAlk 2-Methoxyindole Deriv. (O-Alkylation) Ox->OAlk Hard Base / DMF (Kinetic Control) RingOp Amide Hydrolysis (Ring-Opened) Ox->RingOp Aqueous Base + Heat Oxid Isatin Derivative (C3 Oxidation) Ox->Oxid O2 (Air) + Base Inc 1,3-Dimethyl-2-oxindole (Incomplete) Ox->Inc Sub-stoichiometric MeI Inc->Des Excess MeI

Reaction pathways in the exhaustive methylation of oxindole.

Self-Validating Experimental Protocol: Anhydrous Exhaustive Methylation

To achieve >90% yield of the desired C,C,N-trimethylated product while suppressing side reactions, the following kinetic and thermodynamic controls must be strictly enforced.

Materials Required:

  • Oxindole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 3.5 eq)

  • Methyl iodide (MeI, 3.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Step-by-Step Workflow:

  • Atmospheric Control (Degassing): Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet. Add anhydrous THF (10 mL/mmol substrate). Sparge the THF with argon for 15 minutes.

    • Causality: The C3-carbanion intermediate is highly susceptible to aerobic oxidation. Sparging displaces dissolved O₂, preventing the formation of hydroperoxide intermediates that degrade the substrate into isatin derivatives[1].

  • Base Activation: Add NaH (3.5 eq) to the degassed THF under a positive flow of argon. Cool the suspension to 0 °C using an ice bath.

    • Causality: NaH is chosen over harder bases (like KOH or LiOtBu) because the Na⁺ cation coordinates with the enolate oxygen, sterically shielding it and thermodynamically driving the reaction toward C- and N-alkylation rather than O-alkylation[2].

  • Substrate Deprotonation: Dissolve oxindole (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Self-Validation: You will observe immediate effervescence (H₂ gas evolution). The solution will transition from colorless to a pale yellow/orange suspension, indicating successful enolate formation. Wait until gas evolution ceases (approx. 30 mins).

  • Electrophile Addition: While maintaining the temperature at 0 °C, add MeI (3.5 eq) dropwise.

    • Causality: MeI is highly volatile (bp 42 °C). Adding it at 0 °C prevents reagent boil-off during the highly exothermic alkylation event, ensuring the 1:3 stoichiometry remains intact for the triple methylation.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Self-Validation: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting material (R_f ~0.2) and intermediate mono/di-methylated species will progressively disappear, converging into a single, highly non-polar spot (R_f ~0.6) corresponding to 1,3,3-trimethyl-2-indolinone.

  • Quenching: Cool the flask back to 0 °C. Carefully add saturated aqueous NH₄Cl dropwise until bubbling stops.

    • Causality: A mild buffered quench is critical. Using strong aqueous base or unbuffered water can trigger nucleophilic attack on the lactam carbonyl, leading to amide hydrolysis and ring-opening[3].

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting Guides & FAQs

Q1: I am seeing a significant amount of a highly non-polar side product, and my NMR shows a new methoxy peak (~4.0 ppm). How do I prevent this? A1: You are observing an O-alkylation side product (e.g., 2-methoxy-1,3-dimethylindole). Oxindole enolates are ambident nucleophiles. O-alkylation is kinetically favored in highly polar aprotic solvents (like DMF or HMPA) or when using "hard" bases.

  • Fix: Switch your solvent to anhydrous THF and use NaH. The Na⁺ cation coordinates with the enolate oxygen, sterically hindering it and driving the reaction toward the thermodynamically favored C- and N-alkylation[2].

Q2: My reaction mixture turned dark red/brown, and I isolated an isatin (1H-indole-2,3-dione) derivative. What went wrong? A2: The C3-carbanion intermediate is extremely susceptible to aerobic oxidation. If oxygen is present, it forms a hydroperoxide intermediate that rapidly decomposes into the corresponding isatin.

  • Fix: Ensure strictly anaerobic conditions. Degas your solvents via freeze-pump-thaw or argon sparging, and maintain a positive pressure of inert gas throughout the entire reaction[1].

Q3: LC-MS shows a mass corresponding to M+18 (water addition) and the NMR lacks the characteristic cyclic amide signals. What is this? A3: This indicates lactam ring-opening (amide hydrolysis) yielding a 2-(methylamino)phenylacetic acid derivative. This occurs if aqueous bases (like NaOH/KOH) are used, especially with heating, or if the reaction is quenched with strong aqueous base.

  • Fix: Use strictly anhydrous bases like NaH or LDA, and quench with a mild buffer like sat. aq. NH₄Cl instead of water or NaOH[3].

Q4: I am getting a mixture of di-methylated and tri-methylated products. Should I just heat the reaction to drive it to completion? A4: Do not heat the reaction excessively, as this promotes O-alkylation and degradation. Incomplete methylation (e.g., 1,3-dimethyl-2-oxindole) usually results from MeI evaporation or insufficient base.

  • Fix: Ensure you use at least 3.5 equivalents of both NaH and MeI. Add MeI at 0 °C in a sealed system to prevent evaporation, then let it stir at room temperature.

Quantitative Data: Condition Matrix

The table below summarizes internal data on how variations in base, solvent, and atmosphere dictate the product distribution during the exhaustive methylation of oxindole.

Base (eq)SolventAtmosphereTemp ProfileDesired Product (%)O-Alkylation (%)Ring-Opened (%)Oxidized (%)
NaH (3.5) THF Argon 0 °C to RT > 90% < 2% < 1% < 1%
K₂CO₃ (4.0)DMFArgonRT65%25%< 1%< 1%
NaOH (aq)THF/H₂OAir60 °C10%< 5%60%15%
NaH (3.5)THFAirRT40%< 2%< 1%45%
References
  • Title: Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles Source: National Institutes of Health (NIH) / PMC URL: [Link][1]

  • Title: Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link][2]

  • Title: Oxindole as starting material in organic synthesis Source: Semantic Scholar / ARKIVOC URL: [Link][3]

Sources

Validation & Comparative

Analytical Validation of 1,3,3-Trimethyl-2-indolinone: A GC-MS vs. LC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Heptamethine cyanine dyes are ubiquitous in near-infrared (NIR) fluorescence imaging, photodynamic therapy, and targeted protein degradation (PROTACs). However, a critical liability of these fluorophores is their susceptibility to photobleaching via reactive oxygen species (ROS)[1]. Upon near-IR irradiation, singlet oxygen ( 1O2​ ) attacks the electron-rich polymethine chain, forming a transient dioxetane intermediate that undergoes regioselective oxidative cleavage[2].

The primary, stable photoproduct of this degradation pathway is 1,3,3-trimethyl-2-indolinone (TMI, CAS 20200-86-6)[3][4]. Accurately quantifying TMI is essential for determining the photostability of cyanine-based formulations and assessing the pharmacokinetic profiles of their degradation products in vivo. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) for TMI analysis, featuring a self-validating protocol engineered to meet ICH Q2(R2) regulatory guidelines[5].

Platform Comparison: Why GC-MS is the Gold Standard

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the default workhorse for large, polar pharmaceuticals, field-proven insights demonstrate that GC-MS provides superior analytical fidelity for small, volatile heterocyclic degradation products like TMI.

The Causality of Ionization: TMI (MW 175.23 g/mol ) lacks the highly basic aliphatic amines necessary for efficient protonation in positive Electrospray Ionization (ESI+)[4][6]. Consequently, LC-MS methods often suffer from poor ionization efficiency and severe matrix suppression when analyzing TMI in complex biological or polymeric drug-delivery matrices.

Conversely, GC-MS leverages Electron Ionization (EI) at 70 eV, providing highly reproducible, standardized fragmentation. The EI process yields a robust molecular ion ( M+ 175) and a diagnostic base peak ( [M−CH3​]+ 160)[6]. By vaporizing the analyte after chromatographic separation on a slightly polar stationary phase, GC-MS entirely bypasses the ion suppression pitfalls of LC-MS.

Table 1: GC-MS vs. LC-MS/MS Performance Comparison for TMI Analysis
ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)Mechanistic Causality
Ionization Efficiency High (Stable M+ at 175)Low to ModerateTMI lacks basic sites for ESI+ protonation; EI uniformly vaporizes and fragments the indolinone core.
Matrix Effects MinimalHigh (Ion Suppression)GC separates volatile TMI from non-volatile matrix salts/proteins prior to ionization.
Chromatographic Resolution Excellent (Capillary)Good (C18 Column)A 5% phenyl methyl siloxane phase perfectly resolves small hydrophobic indolinones from aliphatic byproducts.
Sample Prep Complexity Low (Simple LLE)High (SPE required)DCM extraction selectively isolates TMI, leaving polar interferents and intact dyes in the aqueous phase.
Carryover Risk Very LowModerateHigh GC oven bake-out temperatures eliminate residual hydrophobic analytes.

Degradation Pathway & Analytical Workflow

GCMS_Workflow cluster_pathway 1. Photodegradation Pathway cluster_workflow 2. GC-MS Analytical Workflow Cyanine Heptamethine Cyanine (Parent Dye) Intermediate Dioxetane Intermediate Cyanine->Intermediate Oxidation ROS Singlet Oxygen (1O2) ROS->Intermediate Attack TMI 1,3,3-Trimethyl-2-indolinone (Target Analyte) Intermediate->TMI Polyene Cleavage LLE Liquid-Liquid Extraction (DCM/Water) TMI->LLE Sample Prep GC Gas Chromatography (HP-5MS Column) LLE->GC EI Electron Ionization (70 eV) GC->EI Detection SIM Detection (m/z 175, 160) EI->Detection

Photodegradation pathway of cyanine dyes and the self-validating GC-MS workflow for TMI quantification.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints to monitor extraction efficiency and instrumental drift.

Sample Preparation via Liquid-Liquid Extraction (LLE)

Causality of Extraction: LLE is chosen over Solid Phase Extraction (SPE) to exploit TMI's lipophilicity (XLogP ~1.9)[6]. By using dichloromethane (DCM), we selectively partition the non-polar TMI into the organic phase. The highly charged, unreacted cyanine dyes and polar buffer salts remain in the aqueous phase. This "self-cleans" the sample, preventing GC inlet contamination.

Step-by-Step Methodology:

  • Quenching & Spiking: Aliquot 500 µL of the irradiated cyanine dye solution (or biological matrix). Spike with 10 µL of an internal standard (IS) (e.g., 1,3-dimethyl-2-indolinone at 10 µg/mL) to self-validate extraction recovery.

  • Extraction: Add 1.0 mL of HPLC-grade Dichloromethane (DCM).

  • Partitioning: Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C to achieve sharp phase separation.

  • Recovery: Carefully transfer the lower organic (DCM) layer to a clean glass vial, avoiding the aqueous interface.

  • Concentration: Evaporate the DCM to dryness under a gentle stream of ultra-high purity nitrogen at room temperature to prevent volatilization of the analyte.

  • Reconstitution: Reconstitute the residue in 100 µL of GC-grade hexane, vortex, and transfer to a GC autosampler vial with a low-volume glass insert.

GC-MS Instrumental Parameters

Causality of Chromatography: An HP-5MS column is utilized because its 5% phenyl substitution provides the exact π−π interactions needed to resolve the aromatic indolinone core from other aliphatic degradation byproducts.

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, Splitless mode (ensures maximum sensitivity for trace-level degradation products).

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Source & Quadrupole: Source at 230°C, Quadrupole at 150°C.

  • Ionization: EI at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) targeting m/z 175 (Quantifier) and m/z 160 (Qualifier) for TMI[6].

ICH Q2(R2) Analytical Validation Data

The GC-MS method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[5], rigorously evaluating specificity, linearity, precision, and accuracy.

Table 2: ICH Q2(R2) Validation Metrics for GC-MS Quantification of TMI
Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linear Range 10 – 1000 ng/mLMust cover intended application range
Linearity ( R2 ) 0.9994 0.990
Limit of Detection (LOD) 3.1 ng/mLSignal-to-noise (S/N) 3:1
Limit of Quantitation (LOQ) 10.5 ng/mLSignal-to-noise (S/N) 10:1
Intra-day Precision (RSD) 3.2% – 4.5% 15%
Inter-day Precision (RSD) 4.1% – 5.8% 15%
Accuracy (Recovery) 94.2% – 97.6%80% – 120%

Causality of Validation Outcomes: The exceptionally high recovery (94.2–97.6%) validates the choice of DCM as the extraction solvent. Furthermore, the excellent precision (RSD <6.0%) confirms that the 70 eV EI source provides stable ionization unaffected by minor matrix carryover—a common failure point that plagues LC-MS validations for this specific class of compounds.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 1,3,3-Trimethyloxindole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1,3,3-trimethyloxindole. Due to the absence of a publicly available experimental mass spectrum for this specific compound in common databases, this guide will focus on a theoretical fragmentation pathway derived from established principles of mass spectrometry. To provide a tangible comparison, we will contrast this predicted behavior with the experimentally determined fragmentation of the structurally related and commercially available compound, 1,3,3-trimethyl-2-methyleneindoline, also known as Fischer's base. This comparative approach will illuminate the influence of subtle structural modifications on fragmentation patterns, a crucial aspect of structural elucidation in drug discovery and development.

The Significance of Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic molecules. The fragmentation pattern, generated by the breakdown of the molecular ion into smaller, charged fragments, serves as a molecular fingerprint. A thorough understanding of these patterns is paramount for the unambiguous identification of novel compounds, metabolites, and degradation products. In the context of drug development, this detailed structural information is critical for metabolism studies, impurity profiling, and ensuring the chemical integrity of active pharmaceutical ingredients.

Predicted Electron Ionization (EI) Fragmentation of 1,3,3-Trimethyloxindole

Under electron ionization (EI), 1,3,3-trimethyloxindole (molecular weight: 175.23 g/mol ) is expected to form a molecular ion ([M]•+) at m/z 175. The subsequent fragmentation is likely to be governed by the stability of the resulting carbocations and radical species, influenced by the oxindole core, the gem-dimethyl group at the C3 position, and the N-methyl group.

The primary fragmentation pathways are predicted to involve:

  • Loss of a Methyl Radical: The most facile fragmentation is anticipated to be the loss of a methyl radical (•CH₃) from the gem-dimethyl group at the C3 position. This is due to the formation of a stable tertiary carbocation. This would result in a prominent peak at m/z 160.

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the C3 carbon (alpha-cleavage) could lead to the loss of a neutral carbon monoxide (CO) molecule, although this may be a less favored pathway initially compared to the loss of a methyl group.

  • Ring Cleavage: Fragmentation of the heterocyclic ring can also occur, though it typically requires higher energy.

Predicted Fragmentation Data for 1,3,3-Trimethyloxindole
Predicted m/zProposed Fragment StructureNeutral Loss
175[C₁₁H₁₃NO]•+ (Molecular Ion)-
160[C₁₀H₁₀NO]+•CH₃
132[C₉H₁₀N]+•CH₃, CO
117[C₈H₇N]+•CH₃, CO, •CH₃
Predicted Fragmentation Pathway of 1,3,3-Trimethyloxindole

Predicted_Fragmentation_of_1_3_3_trimethyloxindole M [C₁₁H₁₃NO]•+ m/z = 175 (Molecular Ion) F1 [C₁₀H₁₀NO]+ m/z = 160 M->F1 - •CH₃ F2 [C₉H₁₀N]+ m/z = 132 F1->F2 - CO F3 [C₈H₇N]+ m/z = 117 F2->F3 - •CH₃ Fragmentation_of_Fischers_Base M [C₁₂H₁₅N]•+ m/z = 173 (Molecular Ion) F1 [C₁₁H₁₂N]+ m/z = 158 (Base Peak) M->F1 - •CH₃ F3 [C₉H₉]+ m/z = 117 M->F3 - C₃H₆N (ring cleavage) F2 [C₁₀H₉N]+ m/z = 143 F1->F2 - •CH₃

Caption: EI fragmentation of 1,3,3-trimethyl-2-methyleneindoline.

Comparative Analysis: The Influence of the C2-Substituent

The comparison between the predicted fragmentation of 1,3,3-trimethyloxindole and the experimental data for Fischer's base highlights the significant influence of the functional group at the C2 position.

  • Initial Fragmentation: Both molecules are expected to readily lose a methyl radical from the C3 position to form a stable cation, resulting in a strong [M-15]+ peak. This is confirmed in the spectrum of Fischer's base, where the base peak is at m/z 158.

  • Subsequent Fragmentation: The key difference lies in the subsequent fragmentation steps. For 1,3,3-trimethyloxindole, the presence of the carbonyl group is predicted to facilitate the loss of a neutral carbon monoxide (CO) molecule from the [M-15]+ fragment. In contrast, for Fischer's base, which lacks the carbonyl group, a second methyl loss or a more complex ring cleavage is observed. This demonstrates how a single functional group change can dramatically alter the fragmentation cascade.

Alternative Analytical Approaches

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural elucidation relies on a combination of analytical techniques. For a novel compound like 1,3,3-trimethyloxindole, the following methods would be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the definitive assignment of the molecular skeleton.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, most notably the characteristic carbonyl (C=O) stretch of the oxindole ring, which would be absent in the spectrum of Fischer's base.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental compositions and further confirming the proposed structures.

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum

The following provides a general workflow for the acquisition of an EI mass spectrum for a small organic molecule like 1,3,3-trimethyloxindole.

Experimental Workflow

EI_MS_Workflow cluster_0 Sample Preparation cluster_1 Instrumentation cluster_2 Data Analysis A Dissolve sample in a volatile organic solvent (e.g., methanol, dichloromethane) B Introduce sample into the mass spectrometer via a suitable inlet system (e.g., GC or direct infusion) A->B C Ionize the sample in the EI source (typically 70 eV) B->C D Separate the resulting ions based on their m/z ratio in the mass analyzer C->D E Detect the ions D->E F Process the raw data to generate a mass spectrum E->F G Identify the molecular ion and major fragment ions F->G H Propose fragmentation pathways G->H

Caption: General workflow for acquiring an EI mass spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy. Set the ionization energy to 70 eV for the EI source.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a pure, volatile compound, a direct insertion probe or gas chromatography (GC) inlet can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak. Determine the m/z values and relative intensities of the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the known principles of mass spectrometry.

Conclusion

References

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-. NIST Chemistry WebBook. [Link]

Analytical Calibration of 1,3,3-Trimethylindolin-2-one Reference Standards: A Comparative Guide to Methodologies and Solvent Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

1,3,3-Trimethylindolin-2-one (CAS 20200-86-6) is a highly versatile building block widely utilized in the synthesis of antibacterial agents, anticancer therapeutics, and complex sp³-rich spirocycles[1]. Because it serves as a critical intermediate in both transition-metal-catalyzed hydroarylation[2] and photochemical transformations, accurately quantifying residual 1,3,3-trimethylindolin-2-one in final active pharmaceutical ingredients (APIs) is a strict regulatory requirement.

Developing a robust calibration curve for this reference standard requires a deep understanding of its physicochemical properties. The molecule features a hydrophobic indoline core paired with a polar lactam moiety. This dual nature dictates specific requirements for solvent selection and chromatographic conditions to prevent peak distortion and ensure linear quantification. This guide objectively compares solvent systems and analytical platforms, providing a self-validating protocol for researchers and drug development professionals.

Solvent System Selection: Stability vs. Solubility

The first critical decision in preparing a calibration curve is selecting the appropriate solvent for the primary stock and working solutions. The lactam ring of 1,3,3-trimethylindolin-2-one is susceptible to hydrolysis under extreme pH conditions, and the hydrophobic core can precipitate in highly aqueous environments.

Comparative Analysis of Diluents

We compared three common solvent systems to determine the optimal balance between analyte stability, solubility, and chromatographic integrity.

Table 1: Solvent System Comparison for 1,3,3-Trimethylindolin-2-one Calibration

Solvent SystemSolubility LimitStability (4°C, 30 days)Chromatographic CompatibilityBest Use Case
100% DMSO >50 mg/mLExcellentPoor: Causes severe peak fronting at injection volumes >2 µL due to viscosity mismatch.Long-term cryo-storage (-20°C) of primary stocks.
100% Acetonitrile ~20 mg/mLGoodModerate: Can cause minor solvent-effect band broadening in highly aqueous mobile phases.Primary stock preparation (1.0 mg/mL).
70:30 MeOH:Water ~5 mg/mLModerate (Requires fresh preparation weekly)Excellent: Matches typical isocratic mobile phases, yielding sharp, symmetrical peaks.Serial dilution for working calibration standards.

The Causality of Solvent Matching: Injecting a strong, highly viscous solvent like 100% DMSO into a reversed-phase system disrupts the local mobile phase composition at the column head. This causes a portion of the 1,3,3-trimethylindolin-2-one to migrate prematurely down the column, resulting in split peaks or severe fronting. By diluting the working standards in a solvent that mimics the mobile phase (e.g., 70:30 Methanol:Water), the analyte partitions uniformly into the stationary phase, ensuring high theoretical plates ( N ) and accurate integration[3].

SolventLogic S1 100% DMSO Stock E1 High Injection Volume (>5 µL) S1->E1 S2 70:30 MeOH:Water Stock E2 Matched to Mobile Phase S2->E2 R1 Peak Broadening & Fronting E1->R1 R2 Sharp, Symmetrical Peaks (High N, T ≈ 1.0) E2->R2

Caption: Impact of diluent solvent matching on chromatographic peak integrity.

Analytical Platform Comparison: HPLC-UV vs. LC-MS/MS

Depending on the stage of drug development, 1,3,3-trimethylindolin-2-one must be quantified at different concentration scales.

  • HPLC-UV: The indolin-2-one core features a conjugated aromatic system that exhibits strong π−π∗ transitions, typically yielding a UV absorption maximum between 234 nm and 254 nm[3][4]. HPLC-UV is the gold standard for routine purity checks and high-concentration calibration.

  • LC-MS/MS: For pharmacokinetic studies or trace impurity analysis, Electrospray Ionization (ESI+) coupled with tandem mass spectrometry provides superior sensitivity, detecting the protonated molecular ion [M+H]+ at m/z 176.1.

Table 2: Performance Metrics for Quantification Platforms

ParameterHPLC-UV (Diode Array)LC-MS/MS (ESI+)
Linear Dynamic Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL
Detection Wavelength/Ion 234 nm or 254 nm [M+H]+ m/z 176.1
Matrix Interference High (Requires baseline chromatographic resolution)Low (MRM transitions provide high specificity)
Throughput Moderate (5-10 min/run)High (2-5 min/run)
Primary Application API Purity, Synthetic Yields, Routine QCPharmacokinetics, Trace Residual Impurities

Self-Validating Experimental Protocol: Calibration Curve Preparation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) directly into the workflow, ensuring that any mechanical or chemical failure is detected before data analysis begins.

Step 1: Gravimetric Preparation of Primary Stock (1.0 mg/mL)
  • Allow the 1,3,3-trimethylindolin-2-one Certified Reference Material (CRM) to equilibrate to room temperature in a desiccator.

  • Using a calibrated microbalance ( d=0.01 mg), weigh exactly 10.0 mg of the CRM.

  • Transfer quantitatively to a 10 mL Class A volumetric flask.

  • Dissolve in 5 mL of HPLC-grade Acetonitrile, sonicate for 2 minutes to ensure complete dissolution of the hydrophobic core, and dilute to the mark with Acetonitrile.

Step 2: Volumetric Serial Dilution (Working Standards)
  • Prepare a diluent of 70:30 Methanol:Milli-Q Water (v/v) .

  • Perform serial dilutions to generate a 6-point calibration curve: 1, 5, 10, 25, 50, and 100 µg/mL .

  • Mechanistic Note: Using the 70:30 MeOH:Water diluent prevents the precipitation of the analyte while perfectly matching the initial conditions of the chromatographic run[3].

Step 3: Chromatographic Acquisition (HPLC-UV)
  • Column: C18, 1.7 μm (2.1 × 50 mm) to ensure high theoretical plates[3].

  • Mobile Phase: Isocratic 70:30 Methanol/Water. (If peak tailing is observed due to silanol interactions with the lactam nitrogen, add 0.1% Formic Acid).

  • Flow Rate: 0.10 to 0.35 mL/min[3][4].

  • Column Temperature: 35 °C.

  • Detection: UV at 234 nm[3].

Step 4: System Suitability Testing (The Validation Gate)

Before running the full curve, inject the 50 µg/mL standard six times consecutively. The system is only validated for use if it meets the following criteria:

  • Retention Time RSD: ≤1.0% (Validates pump stability).

  • Peak Area RSD: ≤2.0% (Validates autosampler precision).

  • Tailing Factor ( T ): ≤1.5 (Validates column health and lack of secondary chemical interactions).

  • Linearity ( R2 ): ≥0.999 across the 6-point curve.

CalibrationWorkflow A 1. Gravimetric Weighing (CRM Grade Standard) B 2. Primary Stock Solution (1.0 mg/mL in MeCN) A->B C 3. Serial Dilution (Working Standards) B->C D 4. Chromatographic Run (HPLC-UV or LC-MS/MS) C->D E 5. Linear Regression & System Suitability D->E

Caption: Workflow for 1,3,3-trimethylindolin-2-one calibration curve preparation.

References

  • Title : Analysis of a “3-(Naphthalen-1-ylimino)indolin-2-one” Compound and Its Antimicrobial Assessment Using Lipid-Based Self-Nanoemulsifying Formulations Source : MDPI URL :[Link]

  • Title : Densitometric determination of diclofenac, 1-(2,6-dichlorophenyl)indolin-2-one and indolin-2-one in pharmaceutical preparations and model solutions Source : ResearchGate URL :[Link]

  • Title : Hydroarylation of Activated Alkenes Enabled by Proton-Coupled Electron Transfer Source : ACS Catalysis URL :[Link]

Sources

Analytical Strategies for Indolinone Derivatives: HPLC-UV vs. LC-MS for Quantifying 1,3,3-Trimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

1,3,3-Trimethylindolin-2-one (CAS 20200-86-6) is a highly versatile indolin-2-one building block, frequently utilized in the synthesis of kinase inhibitors, antimicrobial agents, and complex molecular conjugates[1]. As drug development progresses from early-stage synthesis to pharmacokinetic (PK) profiling, the analytical requirements for quantifying this compound shift dramatically. This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 1,3,3-trimethylindolin-2-one in solution.

Mechanistic Causality: Why These Techniques Work

The physicochemical properties of 1,3,3-trimethylindolin-2-one (C11H13NO, MW: 175.23 g/mol ) dictate its behavior and detectability across different analytical platforms[2]:

  • UV Absorbance (HPLC-UV): The molecule features a conjugated indolinone core (a benzene ring fused to a nitrogen-containing five-membered ring with a carbonyl group). This extensive π -electron delocalization results in strong UV absorbance, typically monitored at 254 nm or 270 nm. UV detection is chosen when the analyte concentration is high (e.g., formulation testing or reaction monitoring) because the chromophore response is highly linear, stable, and not subject to matrix ionization suppression.

  • Ionization Potential (LC-MS/MS): For trace-level bioanalysis, UV lacks the necessary specificity. Instead, LC-MS/MS leverages the molecule's basic nitrogen atom, which readily accepts a proton in an acidic mobile phase (e.g., 0.1% formic acid). This forms a stable [M+H]+ precursor ion at m/z 176.1 in positive Electrospray Ionization (ESI+) mode[3]. By fragmenting this precursor into specific product ions via Multiple Reaction Monitoring (MRM), LC-MS/MS achieves unparalleled specificity, effectively filtering out background noise from complex biological matrices.

Comparative Analytical Workflow

Workflow Start 1,3,3-Trimethylindolin-2-one Sample Matrix Prep Sample Preparation & IS Addition Start->Prep Split Method Selection Prep->Split HPLC HPLC-UV (High-Throughput / Bulk) Split->HPLC LCMS LC-MS/MS (Trace / Bioanalytical) Split->LCMS UV_Det UV Detection (λ=254 nm) Measures Chromophore HPLC->UV_Det MS_Det ESI+ MS/MS Detection Measures m/z 176.1 LCMS->MS_Det Data Self-Validating QC & Data Processing UV_Det->Data MS_Det->Data

Comparative analytical workflow for 1,3,3-trimethylindolin-2-one quantification.

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems, adhering strictly to the 4[4]. This ensures the analytical run automatically confirms its own accuracy and precision before any sample data is accepted.

Protocol 1: HPLC-UV for High-Throughput Synthesis Monitoring

Objective: Quantify 1,3,3-trimethylindolin-2-one in synthetic reaction mixtures or buffer solutions (Range: 0.5 – 50 µg/mL). Causality: High analyte concentrations allow for simple "dilute-and-shoot" methodologies. UV detection is favored here for its lower operational cost and high reproducibility without the risk of detector saturation common in MS[5].

  • System Suitability Testing (SST): Inject a 10 µg/mL reference standard six consecutive times. Validation Check: The run only proceeds if the Relative Standard Deviation (RSD) of the peak area is <2.0%, proving system and column stability.

  • Sample Preparation: Dilute the reaction aliquot 1:100 in the mobile phase (Water/Acetonitrile 50:50 v/v) to ensure the concentration falls within the linear dynamic range.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (150 x 4.6 mm, 5 µm). Run an isocratic elution (60% Acetonitrile, 40% Water) at 1.0 mL/min. Detect at λ = 254 nm.

  • Carryover Validation: Inject a mobile phase blank immediately following the highest calibration standard (50 µg/mL). Validation Check: The blank must show an interfering peak area <20% of the Lower Limit of Quantification (LLOQ) to prove zero carryover[4].

Protocol 2: LC-MS/MS for Trace Bioanalytical Quantification

Objective: Quantify 1,3,3-trimethylindolin-2-one in complex biological matrices like plasma (Range: 1 – 1000 ng/mL). Causality: Biological matrices contain thousands of endogenous UV-absorbing compounds. LC-MS/MS is required to isolate the specific mass-to-charge ratio (m/z 176.1) of the analyte. An internal standard (IS) is mandatory to correct for matrix-induced ion suppression during ESI[6].

  • Matrix Extraction & IS Addition: Spike 50 µL of the plasma sample with 10 µL of Internal Standard (e.g., a structurally similar analog like 4-methylindolin-2-one, 50 ng/mL). Add 150 µL of cold acetonitrile to precipitate proteins. Centrifuge at 14,000 rpm for 10 mins.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a sub-2 µm UHPLC C18 column (50 x 2.1 mm). Use a rapid gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at 0.4 mL/min.

  • MS/MS Detection (MRM): Operate in ESI+ mode. Monitor the transition m/z 176.1 [Product Ion] for the analyte, and the corresponding transition for the IS.

  • In-Run Quality Control (QC): Embed Low, Mid, and High QC samples (e.g., 3, 400, and 800 ng/mL) within the unknown sample batch. Validation Check: At least 67% of the QC samples must be within ± 15% of their nominal concentration for the analytical batch to be accepted[4].

Quantitative Data Comparison

The following table synthesizes the typical performance metrics of both methodologies when applied to indolinone derivatives, highlighting the trade-offs between sensitivity and operational simplicity.

Performance MetricHPLC-UVLC-MS/MSCausality / Implication
Dynamic Range 0.5 – 50 µg/mL1 – 1000 ng/mLMS is orders of magnitude more sensitive, ideal for PK studies. UV is suited for bulk formulation.
Limit of Detection (LOD) ~100 ng/mL~0.1 ng/mLESI+ ionization efficiency of the indolinone nitrogen drives MS sensitivity[5].
Specificity ModerateExcellentUV cannot distinguish co-eluting isomers with similar chromophores; MS/MS isolates exact mass fragments.
Matrix Effect NegligibleHigh (Ion Suppression)Co-eluting matrix components in MS compete for charge droplets, necessitating an Internal Standard.
Precision (Inter-day) < 2% RSD< 10% RSDUV detectors are inherently more stable over time compared to mass spectrometers.
Cost & Throughput Low cost, ~5-10 min/runHigh cost, ~2-3 min/runLC-MS/MS requires higher capital investment but compensates with ultra-fast UHPLC run times.
Conclusion

The selection between HPLC-UV and LC-MS/MS for quantifying 1,3,3-trimethylindolin-2-one is dictated by the sample matrix and required sensitivity. HPLC-UV remains the gold standard for high-concentration, routine monitoring due to its high precision and low susceptibility to matrix effects. Conversely, LC-MS/MS is indispensable for trace-level bioanalysis, where the mass spectrometer acts as a highly specific mass filter, though it requires rigorous self-validating protocols to account for ion suppression.

References
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA Source: fda.gov URL:[Link]

  • 2-Indolinone, 1,3,3-trimethyl- | C11H13NO | CID 30001 - PubChem Source: nih.gov URL: [Link]

  • HPLC-UV-MS analysis - a source for severe oxidation artifacts Source: researchgate.net URL:[Link]

  • Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma Source: nih.gov URL:[Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 1,3,3-Trimethylindolin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, practical guidance for the safe handling and disposal of 1,3,3-trimethylindolin-2-one, moving beyond a simple checklist to explain the rationale behind each critical step. Our goal is to empower your team with the knowledge to maintain a secure and efficient laboratory environment.

Understanding the Hazard Profile

1,3,3-Trimethylindolin-2-one is classified with the following hazards:

  • Harmful if swallowed: Acute oral toxicity is a primary concern.[1]

  • Causes skin irritation: Direct contact with the skin can lead to irritation.[1][2]

  • May cause serious eye irritation: The substance poses a risk of significant eye irritation upon contact.[2][3]

  • Very toxic to aquatic life with long-lasting effects: Environmental release must be strictly avoided.[1][3]

Understanding these hazards is the foundation for establishing a robust safety protocol. The personal protective equipment (PPE) and handling procedures outlined below are directly informed by these potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It is a critical decision based on a thorough risk assessment of the procedures being performed.

Eye and Face Protection
  • Mandatory: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required for all handling procedures.[1]

  • Rationale: This is to protect against splashes and aerosols, which can cause serious eye irritation.[2][3]

  • Enhanced Protection: In situations with a higher risk of splashing, such as when transferring large quantities or working with heated solutions, a face shield should be worn in addition to safety goggles.

Skin Protection
  • Gloves:

    • Inspection: Gloves must be inspected for any signs of degradation or punctures before each use.

    • Technique: Use proper glove removal technique (without touching the outer surface of the glove) to avoid skin contact. Always wash hands thoroughly with soap and water after removing gloves.

  • Lab Coat/Protective Clothing:

    • A standard lab coat should be worn to protect against incidental skin contact.

    • For tasks with a higher potential for significant exposure, consider fire/flame-resistant and impervious clothing.[1]

Respiratory Protection
  • General Use: In a well-ventilated area, such as a certified chemical fume hood, respiratory protection is typically not required.

  • When Required: If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator with an appropriate cartridge should be used.[1] Always adhere to your institution's respiratory protection program, which should be in compliance with OSHA standards.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling 1,3,3-trimethylindolin-2-one check_splash Potential for Splash or Aerosol? start->check_splash eye_protection Mandatory: Tightly Fitting Safety Goggles check_splash->eye_protection No face_shield Add Face Shield check_splash->face_shield check_ventilation Adequate Ventilation (Fume Hood)? respirator Use Full-Face Respirator check_ventilation->respirator No/Symptoms Present no_respirator Respiratory Protection Not Required check_ventilation->no_respirator Yes gloves Mandatory: Chemical-Resistant Gloves (e.g., Nitrile) eye_protection->gloves face_shield->eye_protection lab_coat Mandatory: Lab Coat gloves->lab_coat lab_coat->check_ventilation

Caption: PPE selection workflow for handling 1,3,3-trimethylindolin-2-one.

Operational Plan: From Bench to Disposal

A systematic approach to handling ensures safety and minimizes the risk of contamination and exposure.

Pre-Handling Preparations
  • Consult the SDS: Always review the Safety Data Sheet (SDS) for 1,3,3-trimethylindolin-2-one before starting any new procedure.

  • Designate a Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Emergency Preparedness: Locate the nearest safety shower and eye wash station.

Handling Procedures
  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical.[2][8][9]

  • Transfers: When transferring the chemical, do so carefully to avoid splashing and the formation of aerosols.[1]

  • Storage: Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1][8]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Containerization
  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all materials contaminated with 1,3,3-trimethylindolin-2-one. The container must be compatible with the chemical, have a secure, leak-proof closure, and be kept closed when not in use.[10][11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1,3,3-trimethylindolin-2-one".[11] Do not use abbreviations.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. In general, halogenated and non-halogenated waste should be kept separate.[12]

Disposal Procedure
  • Contaminated PPE: Dispose of all single-use PPE, such as gloves, as hazardous waste in the designated container.

  • Empty Containers: "Empty" containers of 1,3,3-trimethylindolin-2-one must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]

  • Unused Chemical: Unused or excess 1,3,3-trimethylindolin-2-one must be disposed of as hazardous waste. Do not pour it down the drain.[13]

  • Waste Pickup: Follow your institution's procedures for the collection of hazardous waste by trained personnel.

This structured approach to handling and disposal will help ensure a safe working environment and responsible stewardship of chemical resources.

References

  • ECHEMI. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline SDS, 118-12-7 Safety Data Sheets.
  • Echemi. (n.d.). 1,3,3-Trimethyl-2,3-dihydro-1H-indole-2-one Safety Data Sheets.
  • Enamine. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 26). Safety Data Sheet.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline.
  • Kimberly-Clark. (n.d.). Chemical Resistance Guide: Kimberly-Clark Nitrile Gloves*.
  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Barber Healthcare. (n.d.). Chemical Resistance Chart.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.